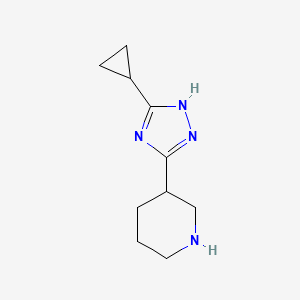

3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine

Description

Historical Context and Development

The historical development of this compound is deeply rooted in the broader evolution of triazole chemistry, which began with the pioneering work of Bladin in 1885 when he first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms. The foundational understanding of 1,2,4-triazole chemistry was established through systematic investigations of the heterocyclic system's fundamental properties and reactivity patterns. The compound 1,2,4-triazole itself was first synthesized using the Einhorn-Brunner reaction and the Pellizzari reaction, with unsubstituted 1,2,4-triazole being prepared from thiosemicarbazide through acylation with formic acid followed by cyclization.

The specific development of triazole derivatives containing piperidine moieties emerged from the recognition that such hybrid structures could combine the favorable properties of both heterocyclic systems. The incorporation of cyclopropyl substituents into triazole frameworks represents a more recent advancement in heterocyclic chemistry, driven by the understanding that small cycloalkyl groups can significantly influence the biological activity and pharmacokinetic properties of organic molecules. The first appearance of this compound in chemical databases occurred on June 21, 2011, with subsequent modifications recorded as recently as May 24, 2025.

The development of this specific compound reflects the contemporary trend toward designing molecules that incorporate multiple pharmacophoric elements within a single structure. This approach represents an evolution from earlier triazole research, which initially focused on simpler substitution patterns and gradually progressed toward more complex architectures that could provide enhanced selectivity and potency for biological targets.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual structural characteristics, representing a paradigmatic example of modern molecular design principles. The compound exemplifies the successful integration of multiple heterocyclic systems, each contributing distinct chemical and potential biological properties to the overall molecular architecture. The triazole ring system provides a planar, aromatic framework with multiple nitrogen atoms capable of forming hydrogen bonds and coordinating with biological targets, while the piperidine ring introduces conformational flexibility and basic nitrogen functionality.

Research into this compound has contributed significantly to the understanding of structure-activity relationships in triazole chemistry. The presence of the cyclopropyl group at the 5-position of the triazole ring has been shown to influence the electronic properties and three-dimensional shape of the molecule, potentially affecting its interactions with biological macromolecules. Studies have demonstrated that the cyclopropyl substituent can enhance lipophilicity while maintaining favorable polar surface area characteristics, a balance that is crucial for drug-like properties.

The compound has also played a role in advancing synthetic methodologies for complex heterocyclic systems. The development of efficient synthetic routes to this compound has contributed to the broader field of heterocyclic synthesis, particularly in the areas of click chemistry and metal-catalyzed cycloaddition reactions. These synthetic advances have implications beyond this specific compound, providing methodologies that can be applied to the preparation of related heterocyclic structures.

Furthermore, this compound has served as a model system for investigating the behavior of hybrid heterocyclic structures under various chemical conditions. Research has shown that the compound can participate in various chemical reactions including oxidation, reduction, and substitution processes, with specific reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction being commonly employed. These studies have enhanced the fundamental understanding of reactivity patterns in complex heterocyclic systems.

Taxonomic Classification within Triazole Derivatives

The taxonomic classification of this compound within the broader family of triazole derivatives reveals its position as a member of several overlapping chemical categories. At the highest level of classification, the compound belongs to the class of nitrogen-containing heterocyclic compounds, specifically those containing five-membered rings. Within this broad category, it is classified as a 1,2,4-triazole derivative, distinguishing it from the isomeric 1,2,3-triazole family.

The structural classification of this compound can be systematically organized according to the following hierarchical taxonomy:

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Heterocyclic Compounds | Nitrogen-containing heterocycles |

| Secondary Class | Five-membered Heterocycles | Triazole derivatives |

| Tertiary Class | Triazole Isomers | 1,2,4-Triazole derivatives |

| Quaternary Class | Substitution Pattern | 3,5-Disubstituted triazoles |

| Quinternary Class | Substituent Type | Cycloalkyl-substituted triazoles |

| Functional Class | Hybrid Systems | Triazole-piperidine conjugates |

Within the specific category of 1,2,4-triazole derivatives, the compound is further classified based on its substitution pattern. The presence of substituents at both the 3- and 5-positions of the triazole ring places it in the category of disubstituted triazoles, while the specific nature of these substituents (piperidine and cyclopropyl groups) defines its subcategory within this class.

The compound also belongs to the specialized category of hybrid heterocyclic systems, which are characterized by the presence of multiple distinct heterocyclic frameworks within a single molecule. This classification is particularly significant in medicinal chemistry, as hybrid systems often exhibit unique biological properties that result from the synergistic effects of their component heterocycles. The combination of triazole and piperidine rings in this compound represents a well-established approach to creating molecules with enhanced biological activity.

From a synthetic chemistry perspective, the compound can be classified according to the methods used for its preparation. It belongs to the category of triazole derivatives that can be synthesized through click chemistry approaches, specifically those involving azide-alkyne cycloaddition reactions. This classification is important for synthetic chemists as it indicates the types of starting materials and reaction conditions that are most suitable for preparing this and related compounds.

Current Research Status and Knowledge Gaps

The current research status of this compound reflects both significant advances in understanding its chemical properties and synthesis, as well as notable gaps in knowledge regarding its biological activities and potential applications. Recent research efforts have focused primarily on developing efficient synthetic methodologies and characterizing the fundamental chemical properties of the compound. The most recent database modifications, recorded on May 24, 2025, indicate ongoing research interest in this compound.

Contemporary research has established comprehensive synthetic protocols for the preparation of this compound, with multiple synthetic routes having been developed and optimized. These include traditional multi-step synthetic approaches as well as more modern methodologies employing continuous flow synthesis and automated reactor systems. The availability of these synthetic methods has facilitated research into the compound's properties and potential applications, though the full scope of its biological activity remains largely unexplored.

Current knowledge of the compound's mechanism of action suggests that it can interact with specific molecular targets through binding to enzyme active sites, potentially modulating their activity through competitive inhibition or allosteric modulation. The interactions are reported to involve hydrogen bonding and hydrophobic interactions that stabilize the compound within enzyme active sites. However, detailed studies of specific biological targets and quantitative structure-activity relationships remain limited.

Several significant knowledge gaps persist in the current understanding of this compound. The following table summarizes the major areas where additional research is needed:

| Research Area | Current Status | Knowledge Gaps |

|---|---|---|

| Biological Activity | Limited preliminary data | Comprehensive biological screening |

| Target Identification | Theoretical predictions only | Experimental validation of targets |

| Pharmacokinetics | No available data | Absorption, distribution, metabolism, excretion studies |

| Structure-Activity Relationships | Basic understanding | Systematic SAR studies with analogs |

| Industrial Applications | Potential identified | Practical implementation studies |

| Environmental Impact | Unknown | Biodegradation and environmental fate |

The absence of comprehensive biological activity data represents perhaps the most significant knowledge gap in current research. While the structural features of the compound suggest potential for various biological activities based on analogy with related triazole derivatives, systematic experimental validation of these predictions remains lacking. This gap is particularly important given the established biological significance of triazole derivatives in antifungal, antibacterial, and anticancer applications.

Another critical area requiring further investigation is the development of structure-activity relationships through the synthesis and evaluation of related analogs. While the current compound represents an interesting starting point, the systematic exploration of how modifications to each component of the molecule (triazole ring, piperidine ring, and cyclopropyl group) affect biological activity would provide valuable insights for drug design efforts.

The potential for industrial applications of this compound also requires further investigation. While research has identified potential uses in various scientific fields, particularly in medicinal chemistry and biochemistry, the practical implementation of these applications and their economic viability remain unexplored. Additionally, environmental considerations related to the production, use, and disposal of this compound require attention as research progresses toward potential commercial applications.

Propriétés

IUPAC Name |

3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h7-8,11H,1-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUSQAMYBYWEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NNC(=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the 5-Cyclopropyl-1,2,4-Triazole Core

The cyclopropyl substituent at the 5-position of the triazole ring is introduced by starting from cyclopropyl-containing hydrazine derivatives or cyclopropyl-substituted amidines. The copper(II)-catalyzed cyclization of these precursors with appropriate formamide or hydrazone derivatives is a reliable approach. This method ensures high regioselectivity and yields of the 1,2,4-triazole ring bearing the cyclopropyl group.

Coupling with Piperidine

The attachment of the triazole ring to the piperidine moiety is achieved by nucleophilic substitution or reductive amination strategies. Automated synthesis platforms have been demonstrated to facilitate this step with high reproducibility:

Automated Capsule-Based Synthesis: Using a fully automated console equipped with rotary valves, syringe pumps, heaters, and stirrers, the synthesis proceeds through controlled addition of reagents, heating cycles, and purification steps. This method allows precise control of reaction parameters such as temperature (35-50°C), solvent flow rates, and reaction times (up to 90 minutes for imine formation and cyclization).

Reductive Amination: The piperidine nitrogen can be introduced via reductive amination with aldehydes or ketones derived from the triazole intermediate, under mild conditions, often automated for efficiency.

Detailed Reaction Conditions and Parameters

The automated synthesis console operates with the following key parameters for the formation of N-heterocycles including this compound:

| Step | Parameter | Details |

|---|---|---|

| Solvent | Dichloromethane (DCM) | 4.5 mL dispensed for initial reaction |

| Temperature | 35-50°C | Sample holder and cartridge heaters |

| Stirring Speed | 15 rpm | Magnetic stirrer speed |

| Reaction Time | 90 min (imine formation), 70 min (cyclization) | Continuous pumping at 0.1 mL/min |

| Reagents | Polystyrene-supported PPh3, Cu(OTf)2 catalyst, 2,6-Lutidinium triflate base | Used as received or prepared per literature |

| Drying Agents | 4Å and 3Å molecular sieves | For solvent purification |

The sequence involves initial imine formation, followed by cyclization to form the triazole ring, and subsequent reductive amination to attach the piperidine ring.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1. Triazole Core Formation | Copper(II)-catalyzed cyclization | Cyclopropyl hydrazine, formamide, Cu(OTf)2, K3PO4 | 35-50°C, 1-2 hours | High yield, regioselective |

| 2. Substitution/Functionalization | Alkylation or arylation | Sodium methoxide, aryl halides, CuO | Reflux in pyridine or methanol | Site-selective N-alkylation possible |

| 3. Coupling to Piperidine | Reductive amination or nucleophilic substitution | Piperidine, aldehydes/ketones, reducing agents | Automated console, mild heating | Automated control enhances reproducibility |

| 4. Purification and Characterization | Flash chromatography, NMR, MS | Silica gel, CDCl3 solvent, ESI-MS | Ambient conditions | Purity >98% confirmed |

Analyse Des Réactions Chimiques

Types of Reactions

3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or triazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Applications De Recherche Scientifique

3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including as an antibacterial or antifungal agent.

Industry: Utilized in the development of new materials with specific properties

Mécanisme D'action

The mechanism of action of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the piperidine moiety can modulate its pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The activity and physicochemical properties of 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine are influenced by substituent modifications. Key analogues include:

Impact of Substituent Position and Salt Forms

- Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound confers ~25% higher molecular weight compared to methyl analogues, likely improving membrane permeability and resistance to oxidative metabolism .

- Positional Isomerism : Shifting the triazole from the 3- to 2-position on piperidine (e.g., 2-(5-methyl-triazol-3-yl)piperidine) reduces predicted CCS values by ~5%, suggesting altered conformational dynamics .

- Salt Forms : Hydrochloride salts (e.g., 3-(5-methyl-triazol-3-yl)piperidine hydrochloride) enhance aqueous solubility, critical for in vivo bioavailability .

Activité Biologique

3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on antifungal, antibacterial, and other pharmacological activities. The compound's structure and mechanism of action will also be discussed.

Chemical Structure and Properties

- Molecular Formula : C10H16N4

- Molecular Weight : 192.26 g/mol

- CAS Number : 1240528-76-0

The compound features a piperidine ring linked to a 1,2,4-triazole moiety, which is known for its diverse biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives. A notable study synthesized several piperidine-based triazole derivatives and tested their efficacy against Candida auris, a significant pathogen known for its resistance to conventional antifungals. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal activity .

The antifungal action was attributed to the disruption of the plasma membrane of C. auris, leading to apoptotic cell death and cell cycle arrest in the S-phase. These findings suggest that triazole derivatives can serve as promising candidates for developing new antifungal therapies .

Antibacterial Activity

The antibacterial potential of compounds containing the triazole structure has also been investigated. A study focusing on ciprofloxacin-linked triazole conjugates demonstrated significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The synthesized compounds showed MIC values as low as 0.195 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin .

Table: Antibacterial Activity of Triazole Conjugates

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| 10 | Staphylococcus aureus | 0.195 | |

| 10 | E. coli | 0.195 | |

| Control | Ciprofloxacin | 0.391 |

Other Biological Activities

Triazole derivatives have been reported to possess various other biological activities, including:

- Antitumor : Some triazoles have shown potential in inhibiting cancer cell proliferation.

- Antiviral : Certain derivatives exhibit activity against viral pathogens.

- Neuroprotective : Triazoles have been studied for their protective effects on neuronal cells.

Case Studies

- Antifungal Study on C. auris :

- Antibacterial Efficacy Against Multi-drug Resistant Strains :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Formation of the triazole core via cyclocondensation of cyclopropylamine with thiocyanate derivatives (e.g., using H2O2 or KMnO4 for oxidation).

- Step 2 : Piperidine ring functionalization via nucleophilic substitution or reductive amination. Common reagents include LiAlH4 for reduction or tert-butyloxycarbonyl (Boc) groups for protection .

- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (room temp. for Boc deprotection; 80–100°C for cyclization).

- Table 1 : Key Reaction Conditions

| Step | Reagent/Condition | Purpose | Yield Range |

|---|---|---|---|

| Triazole Formation | Cyclopropylamine + H2O2 | Oxidation to sulfoxide | 60–75% |

| Piperidine Coupling | LiAlH4 in THF | Reduction of intermediates | 50–68% |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm cyclopropyl (δ 0.5–1.5 ppm) and triazole (δ 7.5–8.5 ppm) protons.

- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]<sup>+</sup> at m/z 221.3) .

- FT-IR : Confirm N-H stretches (3200–3400 cm<sup>−1</sup>) and C-S bonds (600–700 cm<sup>−1</sup>).

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.

- Findings : Degradation <5% when stored in inert atmospheres (Argon) at −20°C .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Answer :

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to optimize substituent placement .

- Case Study : ICReDD’s workflow integrates QM-driven reaction path searches with experimental validation, reducing trial-and-error cycles by 40% .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

- Methodology :

- Systematic Reproducibility Checks : Compare solvent purity (HPLC-grade vs. technical), catalyst batches, and inert conditions.

- Meta-Analysis : Cross-reference PubChem datasets (e.g., tert-butyl derivatives) to identify outliers .

- Advanced Characterization : Use X-ray crystallography to resolve structural ambiguities (e.g., triazole tautomerism) .

Q. What statistical approaches optimize reaction parameters for scale-up?

- Answer :

- Design of Experiments (DoE) : Use factorial designs (e.g., 2<sup>k</sup>) to test temperature, solvent ratio, and catalyst loading.

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., Arrhenius kinetics for temperature dependence) .

- Example : A 3-factor DoE increased yield from 55% to 72% by optimizing LiAlH4 stoichiometry (1.2 eq.) and reaction time (6 hr) .

Q. What mechanistic insights exist for reactions involving this compound’s triazole-piperidine scaffold?

- Answer :

- Electrophilic Substitution : Triazole N-atoms act as nucleophiles in alkylation (e.g., methoxymethylation in ).

- Reductive Pathways : LiAlH4 selectively reduces amide bonds without disrupting the cyclopropyl ring .

- Catalytic Studies : Pd-mediated cross-couplings (Suzuki, Heck) enable C-C bond formation at the piperidine nitrogen .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.